[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol
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Overview
Description
[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the reaction of 3-amino-4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to yield the triazole ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The triazole ring is known to interact with various biological targets, making it a promising candidate for the development of new antibiotics and antifungal agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets in cells. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in cancer cells, this compound may inhibit key enzymes involved in cell division, thereby preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used as a building block for liquid crystal oligomers and polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potentials and biological activities.
Uniqueness
What sets [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol apart from similar compounds is its unique combination of functional groups. The presence of both an amino group and a hydroxymethyl group on the triazole ring allows for a wide range of chemical modifications, making it a highly versatile compound for various applications.
Biological Activity
[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is a heterocyclic compound featuring a triazole ring, an amino group, and a bromophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for the development of novel therapeutic agents.
The synthesis of this compound typically involves the reaction of 3-amino-4-bromobenzaldehyde with 3-amino-1,2,4-triazole in the presence of a base like sodium hydroxide and a solvent such as ethanol. The reaction is conducted under reflux conditions to facilitate the formation of the desired product.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In particular, studies have shown that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb), with some derivatives displaying minimum inhibitory concentrations (MIC) as low as 1.8 μg/mL .
Enzyme Inhibition
The mechanism of action for this compound involves its interaction with specific enzymes. For instance, it has been identified as a potential inhibitor of DprE1, an enzyme critical for the survival of Mtb. Inhibitors targeting DprE1 are promising candidates for tuberculosis treatment due to their role in disrupting bacterial cell wall synthesis .
Case Studies and Research Findings
A series of studies have explored the biological activity of triazole derivatives similar to this compound:
Compound | Target | MIC (μg/mL) | Activity |
---|---|---|---|
BOK-2 | DprE1 | 2.2 | Inhibitor |
BOK-3 | DprE1 | 3.0 | Inhibitor |
BOP-1 | Mtb | 5.9 | Antimicrobial |
BOK-5 | Mtb | 11.6 | Antimicrobial |
These findings highlight the compound's potential as a lead structure for drug development against resistant strains of bacteria.
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The triazole ring is known to form hydrogen bonds and engage in dipole-dipole interactions with enzyme active sites or receptor sites, leading to modulation of their activity .
Properties
Molecular Formula |
C9H9BrN4O |
---|---|
Molecular Weight |
269.10 g/mol |
IUPAC Name |
[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H9BrN4O/c10-6-2-1-5(3-7(6)11)9-12-8(4-15)13-14-9/h1-3,15H,4,11H2,(H,12,13,14) |
InChI Key |
LDRNFJOCODMEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=N2)CO)N)Br |
Origin of Product |
United States |
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